N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide
Beschreibung
N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide is a benzoxazepine derivative characterized by a 7-membered oxazepine ring fused to a benzene core. Key structural features include:
- 3,3-Dimethyl groups: Enhance steric stability at the 3-position of the oxazepine ring.
- 3-Methylbenzamide moiety: A lipophilic aromatic substituent that may modulate solubility and binding affinity.
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-5-11-24-18-13-17(23-20(25)16-8-6-7-15(2)12-16)9-10-19(18)27-14-22(3,4)21(24)26/h5-10,12-13H,1,11,14H2,2-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBFKXDGXRGSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological evaluations based on diverse sources.
Chemical Structure and Properties
The compound belongs to the class of oxazepines and features a complex structure that includes an allyl group and a methylbenzamide moiety. Its molecular formula is with a molecular weight of approximately 342.41 g/mol. The structural representation is as follows:
Synthesis
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide typically involves multi-step organic reactions. Key methods include:
- Formation of the oxazepine core : This often involves cyclization reactions that incorporate the allyl group.
- Amidation : The final step usually involves the reaction of the oxazepine derivative with 3-methylbenzoyl chloride to form the amide bond.
Anticancer Properties
Recent studies have indicated that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo...) exhibit significant anticancer activity. For instance:
- In vitro studies : Compounds in this class have shown cytotoxic effects against various cancer cell lines. A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the nanomolar range for certain derivatives .
| Compound | Cell Line Tested | IC50 (nM) |
|---|---|---|
| Example A | CCRF-CEM (Leukemia) | 10 |
| Example B | MCF7 (Breast Cancer) | 50 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example:
- 17β-Hydroxysteroid dehydrogenase Type 3 (17β-HSD3) : This enzyme plays a crucial role in steroid metabolism and is implicated in hormone-dependent cancers. Compounds from this series have demonstrated promising inhibitory activity against this enzyme .
The proposed mechanism of action involves:
- Binding to enzyme active sites , disrupting normal substrate interactions.
- Induction of apoptosis in cancer cells through pathways activated by steroid hormone signaling.
Case Studies
One notable case involved the evaluation of a series of oxazepine derivatives for their biological activity against prostate cancer cells. The study highlighted that modifications to the allyl group significantly affected potency and selectivity towards 17β-HSD3 inhibition .
Study Overview
| Study | Findings |
|---|---|
| Prostate Cancer Evaluation | Several derivatives showed IC50 values below 100 nM against LNCaP cells. |
| Structure–Activity Relationship (SAR) Analysis | Modifications at the allyl position enhanced binding affinity and selectivity towards target enzymes. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Compound A : N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (RN: 921560-13-6)
This analog differs in two critical regions:
5-Substituent : Ethyl group (C2H5) vs. allyl (C3H5) in the target compound.
Benzamide substituents : 3,4-Difluoro vs. 3-methyl.
Key Insights :
- Allyl vs. Ethyl, being smaller and saturated, may improve metabolic stability but reduce target engagement versatility .
- Substituent Effects: The 3-methylbenzamide in the target compound enhances lipophilicity, favoring membrane permeability.
Research Findings and Implications
Pharmacological Potential
- Compound A : Fluorine substituents are associated with improved pharmacokinetic profiles in FDA-approved drugs (e.g., enhanced half-life), making it a candidate for peripheral targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
